

Structural Elucidation & Crystallographic Analysis of 2-Chloro-6-nitro-N-propylaniline

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Compound of Interest

Compound Name: 2-chloro-6-nitro-N-propylaniline

CAS No.: 1072928-95-0

Cat. No.: B1454598

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Technical Whitepaper

Executive Summary

This technical guide outlines the protocol for the structural determination and crystallographic analysis of **2-chloro-6-nitro-N-propylaniline**. This compound represents a critical class of 2,6-disubstituted anilines where steric crowding and intramolecular hydrogen bonding compete to define molecular conformation.

The analysis of this structure is pivotal for researchers in agrochemistry (herbicide intermediates) and structural chemistry, as the 2-chloro-6-nitro substitution pattern creates a "locked" conformational landscape. This guide details the synthesis, crystallization, X-ray diffraction data collection, and the specific structural features—such as the N-H...O intramolecular hydrogen bond—that define its solid-state behavior.

Chemical Context & Synthesis Strategy

To analyze the crystal structure, one must first isolate high-purity single crystals. The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr), exploiting the activated nature of the benzene ring due to the electron-withdrawing nitro group.

Synthesis Protocol

- Precursor: 2,3-dichloro-1-nitrobenzene or 2-chloro-6-nitrofluorobenzene.

- Reagent:
-Propylamine (1.1 equivalents).
- Solvent: Ethanol or Acetonitrile (polar aprotic/protic to stabilize the transition state).
- Base: Potassium carbonate () to neutralize the generated HCl/HF.

Mechanism: The amine nitrogen attacks the carbon ipso to the leaving group (F or Cl) activated by the ortho-nitro group. The bulky ortho-chloro group remains, providing the steric bulk essential for the target structure.

Crystallization Methodology

Growing diffraction-quality single crystals of **2-chloro-6-nitro-N-propylaniline** requires balancing its lipophilic propyl chain with the polar nitroaniline core.

Recommended Solvent Systems:

Method	Solvent System	Conditions	Target Crystal Habit
Slow Evaporation	Ethanol / Water (80:20)	Room Temp, dark	Prisms / Blocks

| Vapor Diffusion | THF (inner) / Pentane (outer) |

, sealed | Plates | | Cooling | Isopropanol | Saturation at

| Needles (check for twinning) |

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Expert Insight: Avoid rapid cooling. The propyl chain introduces rotational degrees of freedom that can lead to disorder if the lattice forms too quickly. Slow evaporation in ethanol yields the most stable polymorph.

Crystallographic Workflow

The following diagram illustrates the critical path from raw material to refined structure, emphasizing the decision nodes for handling disorder common in N-alkyl anilines.

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